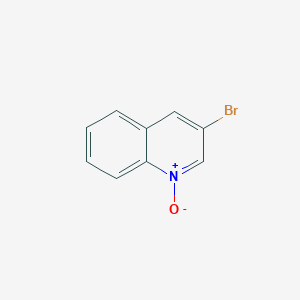

3-Bromoquinoline 1-oxide

Übersicht

Beschreibung

3-Bromoquinoline 1-oxide is a chemical compound with the molecular formula C9H6BrNO . It is a solid substance at room temperature . It is used in laboratory chemicals . The IUPAC name for this compound is this compound .

Synthesis Analysis

3-Bromoquinoline undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°C, which is quenched by various electrophiles to yield functionalized quinolines .

Molecular Structure Analysis

The molecular weight of this compound is 224.06 . The InChI code for this compound is 1S/C9H6BrNO/c10-8-5-7-3-1-2-4-9(7)11(12)6-8/h1-6H . The canonical SMILES for this compound is C1=CC=C2C(=C1)C=C(C=N2)Br .

Chemical Reactions Analysis

This compound and some of its derivatives react with potassium amide in liquid ammonia by the elimination-addition [SN(EA)] mechanism .

Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 224.06 . The storage temperature for this compound is 2-8°C .

Wissenschaftliche Forschungsanwendungen

Reactions with Potassium Amide

3-Bromoquinoline 1-oxide reacts with potassium amide in liquid ammonia through an elimination-addition mechanism, depending on the character and position of the substituent (Peereboom & Hertog, 2010).

Synthesis of Dichloroquinoline

3-Bromoquinoline is used as a precursor in the synthesis of 2,3-Dichloroquinoline, showcasing its utility in the synthesis of complex quinoline derivatives (Sabol, Owen, & Erickson, 2000).

Formation of Fused Quinolines

3-Bromo-4-nitroquinoline 1-oxide is used in reactions to produce various fused quinolines, indicating its role in creating structurally diverse quinoline-based compounds (Miura, Takaku, Fujimura, & Hamana, 1992).

Regioselective Synthesis of Derivatives

A method for the regioselective synthesis of 3-bromoquinoline derivatives demonstrates the versatility of 3-bromoquinoline in organic synthesis, including the synthesis of tetrahydroquinoline derivatives (Tummatorn et al., 2015).

Efficient Synthesis of Quinoline Derivatives

Bromination reactions of tetrahydroquinoline, using 3-bromoquinoline as a starting material, lead to the synthesis of valuable quinoline derivatives, demonstrating its use in the efficient production of various quinoline compounds (Şahin et al., 2008).

Functionalization via Bromine-Magnesium Exchange

3-Bromoquinoline is involved in bromine-magnesium exchange reactions, highlighting its utility in the functionalization of quinoline structures (Dumouchel et al., 2003).

Synthesis of Hydroxyquinolines

An efficient method involving 3-bromoquinoline leads to the synthesis of 3-hydroxyquinolines, indicating its potential application in exploring biologically active analogs of hydroxyquinolines (Mamedov et al., 2017).

Safety and Hazards

3-Bromoquinoline 1-oxide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use only under a chemical fume hood .

Wirkmechanismus

Target of Action

Quinolines, the parent compound of 3-bromoquinoline 1-oxide, have a wide range of applications in medicinal and synthetic organic chemistry

Mode of Action

It’s known that 3-bromoquinoline undergoes bromine-magnesium exchange reaction with lithium tributylmagnesate in toluene at -10°c, which is quenched by various electrophiles to yield functionalized quinolines . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Given the broad applications of quinolines in medicinal and synthetic organic chemistry , it’s plausible that this compound could affect multiple biochemical pathways.

Result of Action

The compound’s ability to yield functionalized quinolines suggests it may have significant effects at the molecular level .

Action Environment

It’s known that the compound undergoes bromine-magnesium exchange reaction at -10°c , suggesting that temperature could be a significant environmental factor influencing its action.

Eigenschaften

IUPAC Name |

3-bromo-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-5-7-3-1-2-4-9(7)11(12)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANTXZGXVINCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=[N+]2[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355900 | |

| Record name | 3-bromoquinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22615-00-5 | |

| Record name | 3-bromoquinoline 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

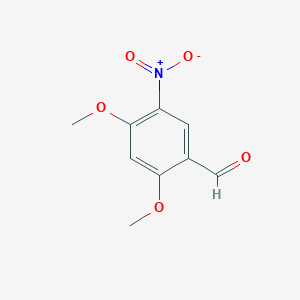

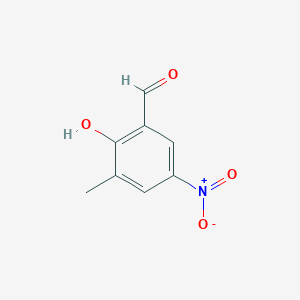

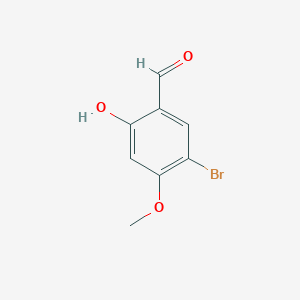

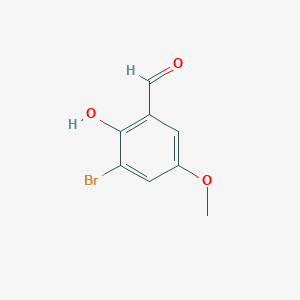

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 3-bromoquinoline 1-oxide be used to synthesize complex molecules?

A2: Yes, this compound can act as a versatile building block in organic synthesis. For example, reacting it with Meldrum's acid in the presence of acetic anhydride produces 5-(2-quinolyl)-Meldrum's acid. [] This reaction highlights the potential of this compound for generating diverse quinoline derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B188487.png)

![2-[[4-Oxo-3-(1,3-thiazol-2-yl)quinazolin-2-yl]methyl]isoindole-1,3-dione](/img/structure/B188490.png)

![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)

![N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188493.png)